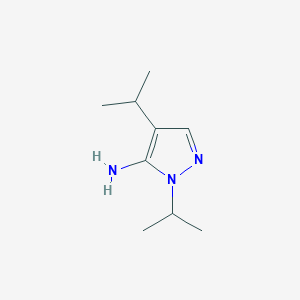

1,4-Diisopropyl-1H-pyrazol-5-amine

Description

Historical Context and Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole". mdpi.comnih.gov Shortly after, in 1898, Hans von Pechmann reported a classical synthesis of pyrazole from acetylene (B1199291) and diazomethane. mdpi.comnih.gov The first naturally occurring pyrazole derivative, β-(1-pyrazolyl)alanine, was not isolated until 1959 from watermelon seeds. mdpi.comeuropa.eu

Since their discovery, pyrazole heterocycles have become one of the most influential families of N-heterocycles. Their significance stems from their versatile applications in medicinal chemistry, agrochemicals, and materials science. The pyrazole scaffold is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in a variety of approved drugs. Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. mdpi.com The prevalence of the pyrazole nucleus in top-selling drugs for cancer, HIV, and pulmonary hypertension underscores its importance in modern drug discovery. Furthermore, pyrazole derivatives have found use as fungicides, herbicides, and in the development of luminescent materials and conducting polymers. mdpi.com

Structural Features and Chemical Diversity of Pyrazole Amine Scaffolds

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure, with one pyrrole-type nitrogen (a proton donor) and one pyridine-type nitrogen (a proton acceptor), imparts unique chemical properties. The pyrazole ring is π-excessive, making it reactive towards electrophiles, typically at the C4 position.

The introduction of an amine group to the pyrazole ring creates a pyrazole amine scaffold, a versatile and valuable building block in medicinal chemistry. The position of the amino group (at C3, C4, or C5) significantly influences the molecule's properties and reactivity. 5-Aminopyrazoles, in particular, are key starting materials for the synthesis of various fused heterocyclic systems with diverse biological activities. The chemical diversity of pyrazole amine scaffolds is further expanded by the possibility of substitution at different positions on the ring with various functional groups, such as alkyl, aryl, and halogen moieties. This allows for the fine-tuning of the physicochemical and biological properties of the resulting compounds.

Research Paradigms and Current Trends in Pyrazole Amine Synthesis and Derivatization

The synthesis of pyrazole derivatives has been a subject of intense research, with numerous methods developed over the years. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), remains a fundamental approach. mdpi.com Modern synthetic strategies focus on efficiency, regioselectivity, and the use of environmentally friendly conditions. These include microwave-assisted synthesis, multicomponent reactions, and the use of novel catalysts like nano-ZnO and copper nanoparticles.

A significant trend in pyrazole amine synthesis involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles or β-ketonitriles to yield 5-aminopyrazoles. The derivatization of the amino group is a common strategy to create libraries of compounds for biological screening. Recent research has also explored the direct C-H functionalization of the pyrazole ring and cross-coupling reactions to introduce further molecular complexity. The development of one-pot syntheses and flow chemistry approaches is also gaining traction to improve efficiency and safety, particularly in large-scale production.

Theoretical Frameworks in Pyrazole Amine Research

Computational chemistry plays an increasingly important role in understanding the properties and reactivity of pyrazole amines. Molecular modeling techniques, such as molecular docking, molecular dynamics simulations, and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are employed to investigate the interactions of pyrazole derivatives with biological targets like enzymes and receptors. These computational approaches aid in the rational design of new inhibitors and the prediction of their activity.

Density Functional Theory (DFT) calculations are used to study the electronic structure, stability, and reactivity of pyrazole scaffolds. For instance, theoretical studies have been conducted on the formation of carbamic acids from pyrazoles and CO2, providing insights into their potential for carbon capture applications. These computational tools not only complement experimental findings but also guide the synthesis of novel compounds with desired properties.

Scope and Objectives of Research on 1,4-Diisopropyl-1H-pyrazol-5-amine

Specific research dedicated solely to this compound appears to be limited in publicly available scientific literature. Consequently, detailed experimental data for this particular compound, such as comprehensive spectroscopic and crystallographic analyses, are not readily accessible.

However, based on the well-established importance of substituted 5-aminopyrazoles in medicinal chemistry and materials science, the scope of potential research on this compound is significant. The objectives of such research would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and thoroughly characterizing its chemical and physical properties.

Derivatization and Library Synthesis: Utilizing the amino group as a handle for further chemical modifications to create a library of novel derivatives. This could involve acylation, alkylation, and coupling reactions to introduce diverse functionalities.

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, drawing inspiration from the known pharmacological profiles of other pyrazole amines, which include anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Investigating how the isopropyl groups at the 1 and 4 positions influence the biological activity and comparing it with other substituted pyrazole amines to establish SAR.

Computational Modeling: Employing theoretical calculations to predict the compound's properties, potential biological targets, and to guide the design of more potent analogs.

Given the proven track record of the 5-aminopyrazole scaffold, this compound represents an interesting, yet underexplored, molecule with potential for future research and application.

Detailed Research Findings

As noted previously, specific experimental data for this compound is not available in the reviewed literature. Therefore, the following data tables are presented as placeholders to illustrate the type of information that would be critical for a comprehensive understanding of this compound.

Table 1: Chemical Properties of this compound (No specific data available in searched literature)

| Property | Value |

|---|---|

| Molecular Formula | C9H17N3 |

| Molecular Weight | 167.25 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound (No specific data available in searched literature)

| Technique | Data |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR (Infrared) | Data not available |

| Mass Spectrometry | Data not available |

Table 3: Crystallographic Data for this compound (No specific data available in searched literature)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2,4-di(propan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-6(2)8-5-11-12(7(3)4)9(8)10/h5-7H,10H2,1-4H3 |

InChI Key |

VSYIIJBFDUBCIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(N=C1)C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diisopropyl 1h Pyrazol 5 Amine and Its Analogs

Direct Synthesis of 1,4-Diisopropyl-1H-pyrazol-5-amine

The direct synthesis of this compound is most effectively achieved through the reductive amination of a key precursor, 1-isopropyl-1H-pyrazole-4-carbaldehyde. This multi-step process builds the final amine functionality onto the existing di-substituted pyrazole (B372694) core.

Precursor Identification and Preparation Strategies (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde)

The primary precursor for the direct synthesis is 1-isopropyl-1H-pyrazole-4-carbaldehyde . This compound is commercially available, providing a straightforward starting point for the synthesis. sigmaaldrich.com For laboratory-scale preparation, a common strategy is the Vilsmeier-Haack reaction. This reaction involves the formylation of an N-substituted pyrazole, in this case, 1-isopropylpyrazole, using a formylating agent like a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). umich.edu The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group at the C4 position of the pyrazole ring, which is activated for electrophilic substitution. umich.edu

Alternative strategies for synthesizing pyrazole-4-carbaldehydes include the oxidation of the corresponding 4-hydroxymethylpyrazole, which can be prepared from the reduction of a 4-carboxylate ester. chemicalbook.com

Reaction Conditions and Reagent Selection (e.g., isopropylamine (B41738), reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride)

The conversion of 1-isopropyl-1H-pyrazole-4-carbaldehyde to the target amine is achieved via reductive amination. This process involves two key stages:

Imine Formation: The pyrazole aldehyde is first reacted with isopropylamine . The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an intermediate carbinolamine, which then dehydrates to form a Schiff base, or imine. This step is typically acid-catalyzed and reversible.

Reduction: The resulting imine is then reduced in situ to the final secondary amine, this compound.

The choice of reducing agent is critical for the success of the reaction.

Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. It is strong enough to reduce the iminium ion intermediate but generally mild enough not to significantly reduce the starting aldehyde, although this can be a competing side reaction. youtube.com

Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is generally not preferred for this specific transformation as it can readily reduce both the starting aldehyde and other functional groups that may be present.

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

| Parameter | Optimization Strategy | Rationale |

| pH | Maintain a mildly acidic pH (typically 4-6). | Imine formation is acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl group. |

| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of isopropylamine and the reducing agent. | According to Le Chatelier's principle, using an excess of the amine helps to drive the equilibrium towards imine formation. An excess of the reducing agent ensures complete conversion of the imine intermediate. nih.gov |

| Temperature | Typically run at room temperature or with mild heating (e.g., 40-50 °C). | While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization studies often show that moderate temperatures provide the best balance of reaction speed and yield. researchgate.net |

| Solvent | Protic solvents like methanol or ethanol are commonly used. | These solvents are effective at dissolving the reactants and stabilizing the charged intermediates. In some cases, exploring other solvents like toluene (B28343) may be considered, although this can sometimes lead to a decrease in yield. researchgate.net |

| Order of Addition | Adding the aldehyde, amine, and then the reducing agent is a common sequence. | Pre-forming the imine before adding the reducing agent can sometimes improve yields, especially with more reactive aldehydes or amines. |

By carefully controlling these parameters, the synthesis can be optimized to achieve high conversion and yield of the desired product. acs.org

General Strategies for Pyrazole Amine Synthesis

The synthesis of pyrazole amines and other substituted pyrazoles often relies on building the heterocyclic ring from acyclic precursors. The most prominent of these methods is the cyclocondensation reaction.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. This versatile approach allows for the creation of a wide variety of substituted pyrazoles by simply changing the precursors.

The reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone, is a classic and straightforward method for synthesizing polysubstituted pyrazoles, first reported by Knorr in 1883. researchgate.net

The general reaction involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The reaction is often carried out in a protic solvent like ethanol or acetic acid, sometimes with acid or base catalysis to facilitate the dehydration step. researchgate.net

A significant consideration in this synthesis is regioselectivity. If both the hydrazine (e.g., methylhydrazine) and the 1,3-dicarbonyl compound are unsymmetrical, a mixture of two regioisomeric pyrazoles can be formed. researchgate.net The reaction conditions, including solvent and pH, can influence the ratio of these isomers. acs.org

The versatility of this method is demonstrated by the wide range of precursors that can be employed, as shown in the table below.

| Hydrazine Derivative | 1,3-Dicarbonyl Equivalent | Resulting Pyrazole Substituents |

| Hydrazine hydrate (B1144303) | Acetylacetone | 3,5-Dimethyl-1H-pyrazole |

| Phenylhydrazine | Ethyl acetoacetate | 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one |

| Methylhydrazine | Dibenzoylmethane | 1-Methyl-3,5-diphenyl-1H-pyrazole and 1-Methyl-5,3-diphenyl-1H-pyrazole |

| Isopropylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | 1-Isopropyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole (potential regioisomers) |

This method remains a fundamental and highly utilized strategy for the synthesis of the pyrazole scaffold, which is the core of numerous analogs of the title compound.

Synthetic Routes to this compound and its Congeners

The synthesis of 5-aminopyrazole derivatives, a cornerstone in many pharmacologically active compounds, has been an area of intense research. These scaffolds are typically constructed through the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species. The specific substitution pattern of the target molecule, such as in this compound, dictates the choice of appropriately substituted precursors. This article details established and modern synthetic strategies for accessing this class of compounds.

1 Condensation Methodologies for Pyrazole Ring Formation

Traditional approaches to 5-aminopyrazole synthesis predominantly rely on the condensation reaction between a hydrazine derivative and a three-carbon synthon. The regiochemical outcome of these reactions is a critical consideration, particularly when using substituted hydrazines.

2 Reactions with α,β-Unsaturated Carbonyl Compounds

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, provides a pathway to pyrazole and pyrazoline derivatives. acs.orgbeilstein-journals.org The initial step typically involves a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. To achieve the 1,4-diisopropyl substitution pattern, isopropylhydrazine would be reacted with an α,β-unsaturated ketone or aldehyde bearing an isopropyl group at the β-position. The reaction often proceeds via a pyrazoline intermediate which can then be oxidized to the corresponding pyrazole. beilstein-journals.org

Recent advancements have shown that microwave-assisted conditions can significantly reduce reaction times and improve yields in these types of syntheses. beilstein-journals.org Furthermore, the cyclocondensation of hydrazines with α,β-unsaturated ketones can lead to a mixture of pyrazole regioisomers, which necessitates careful reaction control and purification. beilstein-journals.org

3 Reactions with β-Enaminones and Related Systems

β-Enaminones are versatile precursors for the synthesis of substituted pyrazoles. These compounds react with hydrazines, leading to the formation of the pyrazole core through a condensation-cyclization sequence. mdpi.comthieme-connect.com For the synthesis of this compound, isopropylhydrazine would be reacted with a β-enaminone bearing an isopropyl group. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the enaminone and the hydrazine. mdpi.com

An acid-catalyzed approach has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives starting from the reaction of an enaminone with a 5-aminopyrazole. mdpi.com This highlights the utility of enaminones as key building blocks in constructing more complex heterocyclic systems based on the pyrazole scaffold.

4 Condensation with β-Ketonitriles and Malononitrile (B47326) Derivatives

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of hydrazines with β-ketonitriles. acs.orgacs.orgnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the carbonyl group. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom onto the nitrile carbon, affords the 5-aminopyrazole ring. acs.orgchim.it To synthesize the target compound, isopropylhydrazine would be condensed with a β-ketonitrile containing an isopropyl group alpha to the nitrile.

| Reactants | Conditions | Product | Yield | Reference |

| β-Ketonitrile, Hydrazine | Smooth reaction | 5-Aminopyrazole | - | acs.org |

| 4-Cyano-3-oxotetrahydrothiophene, Phenylhydrazine | Refluxing ethanol | 2-Phenyl-3-aminothieno[3,4-c]pyrazole | Excellent | nih.gov |

| Benzoylacetonitrile, Phenylhydrazine, Diphenyl diselenide | I2, MeCN, reflux | 5-Amino-4-(phenylselanyl)-1-phenyl-1H-pyrazole | 96% | beilstein-journals.org |

Malononitrile and its derivatives are also key substrates for producing 3,5-diaminopyrazoles or 5-aminopyrazoles with a cyano group at the 4-position. chim.itrsc.org For instance, the reaction of malononitrile dimer with hydrazine hydrate is a known route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. rsc.org

2 Metal-Catalyzed Approaches to Pyrazole Ring Formation

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic rings, offering novel pathways with improved efficiency and selectivity.

1 Transition Metal-Mediated Cycloaddition Reactions (e.g., Silver, Ruthenium, Copper, Iron catalysis)

Transition metals have been shown to effectively catalyze the formation of pyrazole rings through various mechanisms.

Silver Catalysis: Silver-mediated [3+2] cycloaddition reactions provide a powerful tool for pyrazole synthesis. For instance, the reaction of terminal alkynes with N-isocyanoiminotriphenylphosphorane, a stable isocyanide equivalent, in the presence of a silver catalyst, yields monosubstituted pyrazoles under mild conditions. researchgate.net Another silver-catalyzed process involves the annulation of α-diazo pyrazoleamides with ketimines, leading to complex spiro-β-lactams. rsc.org

Ruthenium Catalysis: Ruthenium catalysts have demonstrated remarkable versatility in pyrazole synthesis. Acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, catalyzed by Ru3(CO)12, can selectively produce either pyrazoles or 2-pyrazolines depending on the reaction conditions. acs.orgacs.org This method is environmentally benign, releasing only water and hydrogen gas as byproducts. acs.org Another Ru(II)-catalyzed approach involves the intramolecular aerobic oxidative C-N coupling of appropriate precursors to form tri- and tetrasubstituted pyrazoles. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Ru3(CO)12 / L1 | 1,3-Diols, Arylhydrazines | Pyrazoles / 2-Pyrazolines | Divergent synthesis, Acceptorless dehydrogenation | acs.org |

| Ru(II) | Hydrazone precursors | Tri/Tetrasubstituted Pyrazoles | Intramolecular aerobic oxidative C-N coupling | organic-chemistry.org |

Copper Catalysis: Copper-catalyzed reactions offer an economical and efficient route to aminopyrazoles. A notable example is the copper-catalyzed amidation of a heteroaryl bromide with acetamide, serving as an ammonia (B1221849) surrogate, which has been successfully implemented on a kilogram scale. acs.org This method avoids the use of potentially hazardous nitration/reduction sequences. acs.orgacs.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also provides a direct route to substituted pyrazoles. organic-chemistry.org

Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst for pyrazole synthesis. An iron-catalyzed regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles has been developed from the reaction of diarylhydrazones and vicinal diols. thieme-connect.comorganic-chemistry.org More recently, iron-catalyzed tandem C-C and C-N coupling approaches using biomass-derived alcohols as the primary feedstock have been reported for the multicomponent synthesis of tri-substituted pyrazoles. rsc.orgtandfonline.com

2 Oxidative N-N Coupling Strategies

The formation of the N-N bond is a critical step in pyrazole synthesis. Modern strategies have emerged that accomplish this through oxidative coupling.

A copper-promoted dimerization of 5-aminopyrazoles can lead to pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com Another innovative approach involves the oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.gov In this method, the oxidation of a titanium-containing metallacycle is the key step that triggers the N-N bond-forming reductive elimination to yield the pyrazole ring. nih.gov

3 Multi-component Reactions (MCRs) for Pyrazole Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. beilstein-journals.orgnih.govresearchgate.net Several MCRs have been developed for the synthesis of pyrazole amine scaffolds.

A prominent example is the three-component reaction between an aldehyde, malononitrile, and a hydrazine to produce highly substituted 5-aminopyrazole-4-carbonitriles. rsc.org Variations of this reaction using different catalysts, such as the water-soluble and recyclable sodium p-toluene sulfonate (NaPTS), have been reported to proceed rapidly in aqueous media. rsc.org Furthermore, three-component reactions involving 5-aminopyrazoles, aldehydes, and various active methylene (B1212753) compounds have been utilized to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines under various catalytic conditions, including ultrasound irradiation. beilstein-journals.orgnih.gov

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Phenylhydrazine | NaPTS, aqueous medium | 5-Aminopyrazole-4-carbonitrile | rsc.org |

| 5-Aminopyrazole, Arylaldehyde, Indandione | Ultrasonic irradiation, ethanol | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| Benzoylacetonitrile, Arylhydrazine, Diorganyl diselenide | I2, MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazole | beilstein-journals.org |

| 5-Aminopyrazole, Aldehyde, 4-Hydroxycoumarin | p-TSA, water, 60°C | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | nih.gov |

These MCR strategies provide a powerful and convergent approach to access a wide diversity of aminopyrazole-containing structures from simple and readily available starting materials.

Novel Reactants and Innovative Reaction Types

The synthesis of pyrazole derivatives, including 5-aminopyrazoles, has traditionally relied on the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine derivatives. mdpi.com However, recent research has introduced more sophisticated and efficient methods, utilizing novel reactants and innovative reaction pathways to construct the pyrazole core. These advancements aim to overcome the limitations of classical synthesis, such as harsh conditions and long reaction times. mdpi.com

One innovative approach involves the direct synthesis of N-substituted pyrazoles from primary amines and diketones. acs.orgnih.gov A notable method uses an electrophilic amination reagent, O-(4-nitrobenzoyl)hydroxylamine, to react with primary aliphatic or aromatic amines and a diketone like 2,4-pentanedione. acs.org This process, conducted in DMF, allows for the formation of N-alkyl and N-aryl substituted pyrazoles in a single step, offering a practical route for functionalizing amines. acs.orgnih.gov The reaction is notable for being metal-free and having short reaction times. acs.org

Multicomponent reactions (MCRs) represent another significant innovation, providing a straightforward and sustainable approach to pyrazole synthesis. A three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed, showcasing a green and efficient protocol. preprints.org This method benefits from simple execution, short reaction times, and easy product isolation. preprints.org Similarly, tandem reactions are being explored. For instance, a practical protocol for synthesizing 4-sulfonyl pyrazoles involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine. mdpi.comresearchgate.net This process proceeds via a tandem C(sp²)-H sulfonylation and pyrazole annulation, avoiding the need for transition metal catalysts. mdpi.comresearchgate.net

Transition-metal catalysis has also opened new avenues for pyrazole synthesis. A Rh(III)-catalyzed C–H activation and cyclization cascade has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines from substituted phenyl-1H-pyrazol-5-amine and alkynoates or alkynamides. rsc.org This [5 + 1] annulation reaction is characterized by its broad substrate scope, high atom economy, and tolerance of various functional groups. rsc.org

The table below summarizes some of the innovative reaction types applicable to the synthesis of pyrazole amines and their analogs.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

| Direct N-Substitution | Primary Amine, Diketone, Electrophilic Amination Reagent | DMF, 0-85 °C | Metal-free, short reaction times, direct functionalization of amines. | acs.orgnih.gov |

| Three-Component Reaction | Enaminone, Benzaldehyde, Hydrazine-HCl | Water, Ammonium Acetate | Green and sustainable, simple procedure, short reaction times. | preprints.org |

| Tandem C-H Sulfonylation/Annulation | N,N-dimethyl enaminone, Sulfonyl hydrazine | Molecular Iodine, TBHP, NaHCO₃ | Transition-metal-free, forms sulfonylated pyrazoles. | mdpi.comresearchgate.net |

| Rh(III)-Catalyzed [5 + 1] Annulation | Phenyl-1H-pyrazol-5-amine, Alkyne ester/amide | Rh(III) catalyst | High atom economy, broad substrate scope, C-H activation. | rsc.org |

| 1,3-Dipolar Cycloaddition | α-diazo compounds, Alkynes | Varies | A fundamental and versatile method for pyrazole ring formation. | mdpi.comresearchgate.net |

Purification and Isolation Techniques for Pyrazole Amine Products

The purification and isolation of pyrazole amine products are critical steps to ensure the final compound's purity. The choice of method depends on the compound's physical properties, such as its state (solid or liquid) and solubility, as well as the nature of the impurities.

Recrystallization is a common and effective technique for purifying solid pyrazole compounds. The selection of an appropriate solvent system is crucial for success. researchgate.net Commonly used solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol-water. researchgate.net The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. researchgate.net For instance, dissolving the compound in hot alcohol and adding hot water until turbidity appears, followed by cooling, can yield pure product. researchgate.net

Acid-base treatment is another valuable method, particularly for compounds like pyrazole amines which possess basic nitrogen atoms. researchgate.net The pyrazole ring contains both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), allowing it to react with acids. mdpi.com This property can be exploited for purification. By treating a solution of the crude product in an organic solvent with an aqueous acid, the basic pyrazole amine can be converted into its salt and extracted into the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequent neutralization of the aqueous layer allows the purified amine to be recovered. A patented method specifically describes dissolving pyrazoles in a solvent and reacting them with an acid to form acid addition salts, which can then be separated by crystallization. google.com

Chromatography is a versatile technique for purifying both solid and liquid pyrazole amines.

Column Chromatography: Traditional silica (B1680970) gel chromatography can be used, but for basic compounds like pyrazole amines, deactivation of the silica gel with triethylamine (B128534) or ammonia in methanol is often necessary to prevent the compound from irreversibly binding to the acidic silica. researchgate.net Alternatively, basic alumina (B75360) can be used as the stationary phase. acs.orgnih.gov

Reversed-Phase Chromatography: If the compound is stable, reversed-phase high-performance liquid chromatography (HPLC) using a C-18 silica column is a powerful purification tool. researchgate.net The crude product is typically adsorbed onto C-18 silica and eluted using a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.net

The following table outlines the primary purification techniques for pyrazole amine products.

| Technique | Principle | Typical Solvents/Reagents | Applicability | Reference |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Ethanol, Methanol, Ethyl Acetate, Ethanol/Water | Solid compounds. | researchgate.net |

| Acid-Base Extraction/Salt Formation | Formation of a water-soluble salt from the basic amine, allowing separation from non-basic impurities. | HCl, H₂SO₄, Organic Acids | Compounds with basic functional groups. | researchgate.netgoogle.com |

| Column Chromatography (Normal Phase) | Separation based on polarity. | Silica gel (deactivated with Et₃N), Alumina; Hexane/Ethyl Acetate gradients. | General purpose, for both solids and liquids. | acs.orgresearchgate.net |

| Column Chromatography (Reversed Phase) | Separation based on hydrophobicity. | C-18 Silica; Acetonitrile/Water or Methanol/Water gradients. | Compounds stable to HPLC conditions. | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 1,4 Diisopropyl 1h Pyrazol 5 Amine and Derivatives

Mechanistic Investigations of Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of synthetic organic chemistry, with various methods developed since its discovery. nih.govmdpi.com The Knorr pyrazole synthesis, a classic method, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, often catalyzed by an acid. jk-sci.com The reaction proceeds through the formation of an imine, followed by a second attack from the other nitrogen of the hydrazine to form another imine. Subsequent deprotonation yields the final pyrazole product. jk-sci.com The regioselectivity of this reaction, meaning which nitrogen of the hydrazine attacks which carbonyl group first, can be influenced by factors such as substituents and reaction conditions, potentially leading to two different pyrazole isomers. nih.govjk-sci.comresearchgate.net

Modern synthetic strategies have expanded upon these foundational methods, employing a range of catalysts and reaction conditions to achieve higher yields and greater control over the reaction products. mdpi.com These include the use of nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, for microwave-assisted reactions, and various metal catalysts. jk-sci.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies of pyrazole formation have provided valuable insights into the reaction mechanism. For the condensation of 1,3-diketones with arylhydrazines, the reaction has been found to be first order in both reactants. researchgate.net The rate-determining step can shift depending on the pH of the reaction medium. researchgate.net This highlights the importance of reaction conditions in controlling the speed and outcome of the synthesis.

The rate of pyrazole formation can vary significantly, by as much as 1000-fold, depending on the substituents on both the diketone and the hydrazine, as well as the acidity of the reaction medium. researchgate.net For instance, in the synthesis of 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole, varying the catalyst loading, solvent polarity, and reaction time allows for kinetic control of the reaction, favoring the formation of the pyrazole over a competing furan (B31954) synthesis. nih.gov

Identification of Key Intermediates (e.g., Metallacycles, Radicals)

The synthesis of pyrazoles can proceed through various intermediates, depending on the specific reaction pathway. In some metal-catalyzed reactions, metallacycles are key intermediates. For example, the oxidation-induced N-N coupling of diazatitanacycles has been shown to proceed through a 2-electron oxidized metallacycle as the key species that undergoes reductive elimination to form the N-N bond of the pyrazole. nih.govrsc.org Computational studies have also been used to examine the structures of metallacycles formed between pyrazolate ligands and coinage metals like copper(I), silver(I), and gold(I). csic.es

In other pathways, radical intermediates have been identified. For instance, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is initiated by the formation of a hydrazonyl radical. organic-chemistry.org This radical then undergoes cyclization and C=C bond cleavage to yield the pyrazole derivative. organic-chemistry.org Similarly, visible light photoredox catalysis can be used to generate pyrazoles from hydrazine and Michael acceptors, with the proposed mechanism involving the oxidation of hydrazine to a diazene (B1210634) intermediate. organic-chemistry.org

Role of Catalysts and Ligands in Reaction Pathways

Catalysts and ligands play a crucial role in directing the formation of pyrazoles, often influencing both the rate and regioselectivity of the reaction. nih.gov A wide variety of catalysts have been employed in pyrazole synthesis, including:

Acid catalysts : Used in the classic Knorr synthesis to facilitate the condensation reaction. jk-sci.com

Metal catalysts : Copper, palladium, rhodium, ruthenium, and iron complexes have all been used to catalyze various pyrazole syntheses. nih.govorganic-chemistry.orgresearchgate.netnih.govrsc.org For example, copper triflate has been used in the condensation of α,β-ethylenic ketones with hydrazines. nih.govmdpi.com Rhodium(III) catalysts have been employed in the [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates to form pyrazolo[1,5-a]quinazolines. rsc.org

Nano-catalysts : Nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Ligands are also critical in many catalytic systems. Protic pyrazole ligands, for instance, can participate in metal-ligand cooperation, where the NH group of the pyrazole acts as a proton-responsive site. nih.gov This has been demonstrated in the synthesis of ammonia (B1221849) from dinitrogen, where a protic pyrazole pincer ligand facilitates the N-N bond cleavage of a coordinated hydrazine intermediate. nih.gov The choice of ligand can also influence the coordination of metal ions and the subsequent catalytic activity, as seen in the use of pyrazole-based ligands in copper complexes for oxidation reactions. bohrium.com

Reactivity of the Pyrazole Amine Moiety

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. nih.govmkuniversity.ac.in This structure imparts amphoteric properties, meaning it can act as both an acid and a base. nih.gov The presence of an amino group on the pyrazole ring, as in 1,4-diisopropyl-1H-pyrazol-5-amine, further enhances its reactivity.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic attack, particularly at the C4 position. mkuniversity.ac.inimperial.ac.uk This is due to the electron-donating nature of the nitrogen atoms, which increases the electron density at this position. The reactivity of the pyrazole ring towards electrophiles can be further enhanced by the presence of electron-donating groups. mkuniversity.ac.in

While specific studies on the electrophilic substitution of this compound are not detailed in the provided search results, general principles of pyrazole chemistry suggest that it would readily undergo reactions such as halogenation and nitration at the C4 position. The isopropyl groups at the N1 and C4 positions may exert some steric hindrance, potentially influencing the regioselectivity of these reactions.

Nucleophilic Reactivity of the Amino Group

The amino group at the C5 position of this compound is a nucleophilic center. nih.govmdpi.com Amines are generally more nucleophilic than their alcohol or ether counterparts due to the lower electronegativity of nitrogen compared to oxygen, making the lone pair of electrons on the nitrogen more available for reaction. msu.edu

3(5)-Aminopyrazoles are widely used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov The exocyclic amino group can act as a nucleophile in cyclization reactions. nih.gov The reactivity of the amino group is influenced by the electronic and steric properties of the substituents on the pyrazole ring. nih.gov

The nucleophilicity of amino groups in general is well-established, and they readily react with electrophiles. msu.edulibretexts.org In the context of this compound, the amino group would be expected to participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. The specific conditions and outcomes of these reactions would depend on the nature of the electrophile and the reaction conditions employed.

Transformation of the Amino Group (e.g., Diazotization, Acylation, Knoevenagel condensation)

The amino moiety at the C5 position of the pyrazole ring is a versatile functional handle for the elaboration of the this compound scaffold. Its nucleophilic character allows for a range of reactions that are fundamental in organic synthesis.

Diazotization: The conversion of the primary amino group of this compound into a diazonium salt is a critical transformation. This reaction typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium species is often unstable and is generally used in situ for subsequent reactions. For instance, in related pyrazole systems, diazonium salts have been utilized in Sandmeyer-type reactions to introduce a variety of substituents, including halogens and cyano groups, onto the pyrazole ring. The stability and reactivity of the diazonium salt derived from this compound are influenced by the electron-donating nature of the isopropyl groups, which can affect the subsequent coupling or substitution reactions.

Acylation: The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction serves not only as a method for the protection of the amino group but also as a means to introduce a wide array of functional groups. The reaction conditions for acylation can be tailored based on the reactivity of the acylating agent and the desired product. The resulting N-acylated pyrazoles can exhibit altered biological activities and physicochemical properties compared to the parent amine.

Knoevenagel Condensation: While the primary amino group itself does not directly participate as the nucleophile in a classical Knoevenagel condensation, its presence is crucial for the reactivity of the pyrazole ring. In some instances, the amino group can be transformed into a functionality that activates an adjacent position for condensation. More commonly in pyrazole chemistry, related pyrazolone (B3327878) structures, which can be synthesized from aminopyrazoles, are key substrates for Knoevenagel condensations. nih.govnih.govorganic-chemistry.org For example, the condensation of a pyrazolone with an aldehyde or ketone, often catalyzed by a base, leads to the formation of a new carbon-carbon double bond. nih.govnih.govorganic-chemistry.org The steric hindrance imposed by the isopropyl groups in this compound would be a significant factor in the feasibility and outcome of such transformations if the parent amine were to be converted to a suitable precursor for Knoevenagel reactions.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The substitution pattern of this compound plays a directing role in the regioselectivity of its reactions. The presence of the isopropyl group at the N1 position and another at the C4 position effectively blocks these sites from electrophilic attack. Consequently, reactions involving the pyrazole ring are directed to the remaining unsubstituted carbon atom, C3, or to the exocyclic amino group at C5.

In reactions targeting the amino group, such as acylation, the regioselectivity is inherently high, as the reaction occurs at the nitrogen atom of the amine. However, in reactions where the pyrazole ring itself participates, the electronic and steric effects of the isopropyl groups are paramount.

Stereoselectivity becomes a consideration in reactions that create new chiral centers. For instance, if the products of Knoevenagel condensation involving a derivative of this compound were to undergo subsequent reduction of the newly formed double bond, the stereochemical outcome would be influenced by the steric bulk of the substituents on the pyrazole ring. The isopropyl groups would likely direct the approach of the reducing agent, leading to a preference for one stereoisomer over the other.

Advanced Spectroscopic and Structural Elucidation Methodologies for Pyrazole Amine Compounds

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Pyrazole (B372694) and Amine Functional Groups

The FT-IR spectrum of a pyrazole-containing compound typically exhibits several characteristic absorption bands. The N-H stretching vibrations of the pyrazole ring, when unsubstituted on the nitrogen, appear in the region of 3400-3200 cm⁻¹. However, for N-substituted pyrazoles, this band is absent. The C=N and C=C stretching vibrations within the pyrazole ring are observed in the 1600-1450 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic ring are typically found around 3100-3000 cm⁻¹.

The amine functional group (-NH₂) is characterized by a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration (scissoring) usually appears between 1650 and 1580 cm⁻¹. nih.gov The C-N stretching vibration is typically observed in the 1350-1000 cm⁻¹ range.

For the isopropyl groups, characteristic C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 2975-2850 cm⁻¹ region. C-H bending vibrations for these groups will also be present at lower frequencies.

Interpretation of Spectroscopic Data for Structural Confirmation

The FT-IR spectrum of 1,4-diisopropyl-1H-pyrazol-5-amine would be expected to display a combination of the above-mentioned vibrational modes. The presence of sharp peaks around 2970 cm⁻¹ would confirm the aliphatic C-H stretching of the isopropyl groups. The absence of a broad N-H stretching band around 3300 cm⁻¹ would indicate that the pyrazole nitrogen is indeed substituted, consistent with the 1,4-diisopropyl structure. The characteristic absorptions for the pyrazole ring (C=N, C=C) would be expected in the 1600-1450 cm⁻¹ region. researchgate.net The amine group should give rise to distinct N-H stretching bands in the 3500-3300 cm⁻¹ range and a bending vibration around 1600 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Chemical Shift Analysis and Spin-Spin Coupling Patterns

¹H-NMR: In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the two isopropyl groups and the amine group.

Isopropyl Protons: Each isopropyl group consists of a methine proton (CH) and six equivalent methyl protons (CH₃). The methine proton at position 1 (attached to the nitrogen) and the methine proton at position 4 will have different chemical shifts due to their distinct electronic environments. These methine protons will appear as septets due to coupling with the six neighboring methyl protons. The methyl protons of each isopropyl group will appear as doublets due to coupling with the single methine proton. The chemical shifts for isopropyl protons typically fall in the range of δ 1.0-1.5 ppm for the methyl groups and δ 2.8-4.0 ppm for the methine proton. chemicalbook.com

Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Pyrazole Proton: The proton at the C5 position of the pyrazole ring, if present, would appear as a singlet. However, in this case, the C5 position is substituted with an amine group. The proton at C3 would also give a characteristic signal.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule.

Isopropyl Carbons: Two distinct signals are expected for the methine carbons and two for the methyl carbons of the isopropyl groups, reflecting their different points of attachment to the pyrazole ring.

Pyrazole Carbons: Three signals are anticipated for the three carbon atoms of the pyrazole ring (C3, C4, and C5). The chemical shifts of these carbons are influenced by the substituents. nih.govcdnsciencepub.com For instance, the carbon bearing the amine group (C5) would be shifted upfield compared to the others.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR techniques are invaluable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between protons. For this compound, it would show correlations between the methine and methyl protons within each isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the isopropyl groups to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. nih.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives under electron impact often involves the cleavage of the nitrogen-nitrogen bond. rsc.org However, substitution on the nitrogen can suppress this initial cleavage. rsc.org For this compound, common fragmentation pathways would likely involve the loss of an isopropyl radical (M - 43) or a methyl radical from one of the isopropyl groups (M - 15). Further fragmentation could involve the loss of the amine group or cleavage of the pyrazole ring. The presence of an amine group can also lead to characteristic alpha-cleavage. libretexts.org The precise fragmentation pattern would provide valuable corroborating evidence for the proposed structure.

Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₉H₁₇N₃, leading to a calculated molecular weight of approximately 167.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167.

The fragmentation of this compound is predicted to follow established principles for amines and aromatic heterocycles. libretexts.org A key fragmentation pathway for aliphatic amines involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For the N-isopropyl group, this would result in the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 152. The loss of the entire isopropyl group (a fragment of mass 43) from the nitrogen at position 1 could also occur, though it may be less favorable than the alpha-cleavage.

Another prominent fragmentation would involve the isopropyl group at the C4 position. The loss of a methyl radical from this group would also contribute to the ion at m/z 152. The cleavage of the entire isopropyl group from the C4 position would generate a fragment at m/z 124.

The pyrazole ring itself can undergo cleavage. The loss of a neutral molecule of acetonitrile (B52724) (CH₃CN) from the pyrazole ring is a common fragmentation pathway for methyl-substituted pyrazoles and could be a possibility here, although the presence of isopropyl groups might alter this behavior. The fragmentation of the pyrazole ring could also lead to the formation of smaller, stable nitrogen-containing ions. The presence of an amino group often directs fragmentation, and a characteristic loss of ammonia (B1221849) (NH₃) or the amino radical (•NH₂) might be observed, leading to ions at m/z 150 or 151, respectively.

It is important to note that while these fragmentation patterns are predicted based on general principles, the actual mass spectrum would provide definitive evidence for the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. While standard mass spectrometry provides the nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For this compound, the exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N).

Table 1: Calculated Exact Mass for this compound

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | 12.000000 | 9 | 108.000000 |

| Hydrogen | 1.007825 | 17 | 17.133025 |

| Nitrogen | 14.003074 | 3 | 42.009222 |

| Total | 167.142247 |

An experimental HRMS measurement yielding a mass very close to 167.1422 Da would provide strong evidence for the elemental composition C₉H₁₇N₃, thus confirming the identity of this compound. This high level of accuracy is invaluable in distinguishing the target compound from other potential isomers or impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing. While a crystal structure for this compound is not publicly available, data from closely related structures, such as 3,5-diisopropyl-4-nitropyrazole, can provide valuable insights into the expected structural parameters. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Based on the analysis of related pyrazole structures, the bond lengths and angles within the pyrazole ring of this compound are expected to be consistent with its aromatic character. The C-C and C-N bonds within the ring will exhibit lengths intermediate between single and double bonds.

The bond angles within the five-membered pyrazole ring will deviate from the ideal 108° of a regular pentagon due to the presence of two nitrogen atoms and the different sizes of the atoms. The angles involving the nitrogen atoms are expected to be slightly smaller than the C-C-C angles.

The isopropyl groups attached to the pyrazole ring will have C-C single bond lengths of approximately 1.54 Å and C-H bond lengths of about 1.09 Å. The bond angles within the isopropyl groups will be close to the tetrahedral angle of 109.5°. The torsion angles will define the orientation of the isopropyl groups relative to the pyrazole ring. Due to steric hindrance, it is likely that the isopropyl groups will be twisted out of the plane of the pyrazole ring.

Table 2: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.33 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.38 |

| C5-N1 | ~1.36 |

| C5-N(amine) | ~1.38 |

| C4-C(isopropyl) | ~1.51 |

| N1-C(isopropyl) | ~1.48 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~112 |

| N1-N2-C3 | ~105 |

| N2-C3-C4 | ~111 |

| C3-C4-C5 | ~106 |

| C4-C5-N1 | ~106 |

Note: These are predicted values based on known structures of substituted pyrazoles and may vary in the actual structure of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary amino group at the C5 position is a key functional group capable of forming strong hydrogen bonds. nih.gov It can act as a hydrogen bond donor, with the hydrogen atoms of the amino group interacting with the lone pair of electrons on the nitrogen atoms of the pyrazole ring of neighboring molecules. nih.gov

These N-H···N hydrogen bonds are a common feature in the crystal structures of aminopyrazoles and play a crucial role in the self-assembly of these molecules into well-ordered crystalline lattices. nih.gov The formation of dimers, chains, or more complex three-dimensional networks through hydrogen bonding is anticipated. nih.govmdpi.com

Computational and Theoretical Investigations of 1,4 Diisopropyl 1h Pyrazol 5 Amine

Prediction of Spectroscopic Properties (Theoretical Spectra)

Computational chemistry offers robust methods for the prediction of spectroscopic properties, providing a theoretical counterpart to experimental data. These simulations are crucial for interpreting experimental spectra and understanding the underlying molecular vibrations and electronic transitions.

Simulated FT-IR and NMR Spectra

Theoretical vibrational and nuclear magnetic resonance spectra for 1,4-Diisopropyl-1H-pyrazol-5-amine can be calculated using DFT methods, commonly with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for predicting NMR chemical shifts. researchgate.net

Simulated FT-IR Spectroscopy: The calculated FT-IR spectrum reveals the characteristic vibrational modes of the molecule. For pyrazole (B372694) derivatives, key vibrational bands include N-H stretching, C-H stretching of the alkyl and aromatic groups, C=C and C-N stretching within the pyrazole ring, and various bending vibrations. researchgate.net While specific experimental data for this compound is not available, theoretical calculations provide expected frequencies for its functional groups. For instance, the N-H stretching vibration is typically observed in the 3400-3500 cm⁻¹ region. The aliphatic C-H stretching from the isopropyl groups would appear just below 3000 cm⁻¹, while ring C-H stretching occurs slightly above 3000 cm⁻¹.

Interactive Table 1: Predicted FT-IR Vibrational Frequencies for this compound (Note: This data is representative and based on DFT calculations for analogous pyrazole structures. It serves an illustrative purpose.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3450 |

| C-H Stretch (Isopropyl CH) | 2960 |

| C-H Stretch (Isopropyl CH₃) | 2925, 2870 |

| C=C Stretch (Pyrazole Ring) | 1580 |

| C-N Stretch (Pyrazole Ring) | 1450 |

| N-H Bend (Amine) | 1620 |

Simulated NMR Spectroscopy: The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For this compound, distinct signals are expected for the protons and carbons of the two different isopropyl groups (at the N1 and C4 positions), the pyrazole ring, and the amine group. The chemical shifts are influenced by the electronic environment of each nucleus. Calculations on similar pyrazole structures show that the carbon atoms in the pyrazole ring resonate at distinct positions, with the C5 carbon bearing the amine group typically appearing at a higher field compared to the others. nih.gov

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is representative and based on DFT/GIAO calculations for analogous structures. It serves an illustrative purpose.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | 7.5 | - |

| Pyrazole C3 | - | 135.0 |

| Pyrazole C4 | - | 110.0 |

| Pyrazole C5 | - | 148.0 |

| N-H (Amine) | 4.5 | - |

| N1-CH (Isopropyl) | 4.3 | 50.0 |

| N1-CH₃ (Isopropyl) | 1.4 | 22.5 |

| C4-CH (Isopropyl) | 3.0 | 28.0 |

UV-Vis Absorption Spectra using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. rsc.orgresearchgate.net It provides information on the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. The primary transitions of interest are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For pyrazole derivatives, these transitions are often of a π → π* character. researchgate.net The analysis of the molecular orbitals involved helps in understanding the nature of the electronic transitions, such as intramolecular charge transfer (ICT).

For this compound, the HOMO is expected to be localized mainly on the pyrazole ring and the amino group, while the LUMO may be distributed over the pyrazole ring. The energy gap between these frontier orbitals is a key determinant of the absorption wavelength. TD-DFT calculations can predict the λmax values, which for many pyrazole derivatives, fall in the UV region.

Interactive Table 3: Predicted UV-Vis Absorption Data for this compound (Note: This data is representative and based on TD-DFT calculations for analogous structures. It serves an illustrative purpose.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.60 | 269 | 0.15 |

| HOMO-1 → LUMO | 5.15 | 241 | 0.08 |

Nonlinear Optical (NLO) Properties

Computational methods are invaluable for screening molecules for potential applications in nonlinear optics. NLO materials are crucial for technologies like optical switching and frequency conversion. The key parameter for assessing the NLO activity of a molecule is the first hyperpolarizability (β).

First Hyperpolarizability (β) Calculations

The first hyperpolarizability (β) of a molecule can be calculated using DFT methods. A high β value indicates a significant NLO response. For pyrazole derivatives, theoretical calculations have shown that their NLO properties can be superior to those of standard materials like urea. researchgate.net The calculation involves determining the response of the molecule's dipole moment to an applied external electric field. The magnitude of β is highly dependent on the molecular structure, particularly the presence and interaction of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

Influence of Substituents on NLO Response

The NLO properties of pyrazole derivatives are strongly influenced by the nature and position of substituents on the ring. mdpi.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are known to enhance the NLO response by creating a push-pull system that increases the molecule's polarizability.

In this compound, the amino group (-NH₂) at the C5 position acts as a strong electron-donating group. The two isopropyl groups also function as weakly electron-donating alkyl groups. This substitution pattern, with multiple donor groups, can contribute to a significant NLO response. The position of these substituents is critical; for instance, the arrangement of donor and acceptor groups across a π-conjugated system is a well-established strategy for designing efficient NLO molecules. researchgate.net Theoretical studies on other substituted pyrazoles confirm that strategic placement of functional groups can significantly enhance the first hyperpolarizability. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior and interactions of molecules. While often applied in drug design to understand how a molecule like a pyrazole derivative might bind to a biological target, these methods also provide fundamental insights into the molecule's conformational flexibility and intermolecular interactions in various environments. nih.govresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the isopropyl groups and the inversion of the amino group. Such simulations can also model the behavior of the molecule in different solvents, providing information on solvation effects and how intermolecular forces, such as hydrogen bonding, influence its structure and properties over time. These computational techniques complement the static picture provided by DFT optimizations by introducing the dimensions of time and temperature.

Chemical Applications and Derivatization Strategies of 1,4 Diisopropyl 1h Pyrazol 5 Amine As a Building Block

Role as a Synthetic Intermediate for Complex Molecular Architectures

1,4-Diisopropyl-1H-pyrazol-5-amine serves as a valuable synthetic intermediate for constructing intricate molecular frameworks. The presence of multiple reaction sites—the exocyclic amino group, the pyrazole (B372694) ring nitrogens, and the ring carbons—allows for diverse chemical modifications. The amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of amides, ureas, sulfonamides, and other derivatives. This reactivity is fundamental to its role as a precursor for more complex molecules, including fused heterocyclic systems.

The pyrazole ring itself is a robust aromatic system that can undergo a range of transformations. The nitrogen atoms can act as directing groups in metal-catalyzed reactions, facilitating functionalization at specific positions on the pyrazole ring or on adjacent substituents. nih.govresearchgate.net This directing ability is crucial for achieving regioselectivity in the synthesis of complex molecules. Furthermore, the pyrazole core can be incorporated into larger polycyclic structures, contributing to the three-dimensionality and functional diversity of the resulting compounds. The strategic functionalization of this compound allows for the systematic exploration of chemical space, which is particularly important in the discovery of new bioactive compounds and functional materials.

Design and Synthesis of Fused Heterocyclic Systems from Pyrazole Amine Precursors

The synthesis of fused heterocyclic systems from aminopyrazole precursors is a well-established strategy for generating molecular diversity. This compound is an ideal starting material for creating fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are core structures in many biologically active compounds. ias.ac.inmdpi.com

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles can be synthesized through the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.netresearchgate.net The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. For this compound, the reaction with a β-diketone would lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) with the isopropyl groups influencing the solubility and crystalline nature of the product.

Pyrazolo[3,4-b]pyridines: The synthesis of this class of fused rings often involves the reaction of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound under specific conditions. mdpi.commdpi.com One common method is the Friedländer annulation, where the 5-aminopyrazole reacts with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. The reaction of this compound with an α,β-unsaturated ketone, for instance, can proceed via a Michael addition followed by intramolecular cyclization and aromatization to yield the corresponding pyrazolo[3,4-b]pyridine. mdpi.com Zirconium tetrachloride has been reported as an effective catalyst for this transformation. mdpi.com

| Fused System | General Precursors | Typical Reaction Conditions | Potential Product from this compound |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, β-Diketone | Acid or base catalysis, heating | Substituted 1,4-diisopropylpyrazolo[1,5-a]pyrimidine |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, α,β-Unsaturated Ketone | ZrCl4, EtOH/DMF, 95 °C | Substituted 1,4-diisopropylpyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, 1,3-Diketone | Glacial Acetic Acid, heating | Isomeric substituted 1,4-diisopropylpyrazolo[3,4-b]pyridines |

Scaffold Modification and Functionalization Approaches

The derivatization of the this compound scaffold is key to tuning its properties for specific applications. Modern synthetic methods allow for precise modifications of the pyrazole ring and the introduction of a wide range of chemical functionalities.

The regioselective functionalization of the pyrazole ring is a critical aspect of its synthetic utility. The inherent electronic properties of the pyrazole ring, influenced by the two nitrogen atoms and the substituents, dictate the positions most susceptible to electrophilic or nucleophilic attack. In the case of this compound, the C3 and C5 positions (if unsubstituted) are generally the most reactive sites.

Directed metalation is a powerful strategy for achieving regioselectivity. The nitrogen atoms of the pyrazole ring can coordinate to a metal catalyst, directing functionalization to an adjacent C-H bond. rsc.org For instance, deprotonation with a strong base like n-butyllithium can selectively occur at the C5 position, and the resulting lithiated species can be trapped with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents at a specific position, which would be difficult to achieve through classical electrophilic substitution reactions.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including pyrazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient method for scaffold modification. The pyrazole ring can act as a directing group in these reactions, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

For a scaffold like this compound, C-H activation could potentially be directed to the C3 or C5 position of the pyrazole ring, or even to the isopropyl groups, depending on the catalyst and reaction conditions. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Chan-Lam couplings, are then used to introduce aryl, alkynyl, and other moieties. nih.govnih.gov For example, an iodinated derivative of this compound, prepared via regioselective iodination, could readily participate in these cross-coupling reactions to generate a library of diverse compounds. nih.gov

| Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, base | C-C (aryl) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (alkynyl) |

| Chan-Lam Coupling | Aryl boronic acid | Cu(OAc)2, pyridine | C-N (aryl) |

The ability to introduce a wide variety of chemical groups onto the this compound framework is essential for tailoring its properties. This can be achieved through several strategies:

N-Functionalization: The exocyclic amino group can be readily acylated, alkylated, or sulfonylated to introduce amide, amine, and sulfonamide functionalities. These groups can modulate the electronic properties of the molecule and provide additional points for hydrogen bonding or further derivatization.

Halogenation: The pyrazole ring can be halogenated at specific positions, providing a handle for subsequent cross-coupling reactions. For instance, regioselective iodination can be achieved using N-iodosuccinimide or other iodine sources, leading to iodo-pyrazole intermediates that are versatile building blocks for more complex structures. nih.govnih.gov

Introduction of Heterocycles: Through multi-step synthetic sequences, it is possible to append other heterocyclic rings to the pyrazole core, leading to complex, polycyclic systems with potentially enhanced biological activity or unique material properties.

Potential Applications in Material Science and Optoelectronics (theoretical perspective)

While the primary focus on aminopyrazoles has been in medicinal chemistry, their electronic and photophysical properties also suggest potential applications in material science and optoelectronics. nih.gov The pyrazole ring is an electron-rich heterocycle, and by judiciously choosing substituents, it is possible to tune the HOMO and LUMO energy levels of the molecule. This makes pyrazole derivatives interesting candidates for use in organic electronic devices.

Derivatives of this compound, particularly those extended with conjugated aromatic or heteroaromatic systems, could theoretically function as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For instance, a derivative featuring a donor-pi-acceptor (D-π-A) architecture, where the aminopyrazole acts as the donor and is linked via a conjugated spacer to an acceptor moiety, could exhibit interesting charge-transfer properties. Such molecules might be useful as hole-transporting materials or as sensitizers in dye-sensitized solar cells. The isopropyl groups would enhance solubility in organic solvents, facilitating device fabrication from solution.

Furthermore, the introduction of specific functional groups could lead to materials with interesting photoluminescent properties. Pyrazole-containing fluorophores have been reported, and by modifying the structure of this compound, it may be possible to develop new fluorescent probes or emitters for various applications. For example, a study on a 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction showed promising photovoltaic properties, indicating the potential of aminopyrazole derivatives in optoelectronic devices. researchgate.net The design of pyrazole derivatives for material science applications remains a promising area for future research.

Chromophores and Fluorescent Materials

The 5-aminopyrazole scaffold is a key component in the synthesis of various chromophores and fluorescent materials. The amino group serves as a potent electron-donating group, which, when coupled with suitable electron-accepting moieties, can create push-pull systems that are fundamental to the design of organic dyes and pigments. Derivatization of the amino group or condensation reactions involving the pyrazole ring can lead to the formation of extended π-conjugated systems with tailored photophysical properties.

One prominent strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. These structures are known to exhibit fluorescence, with their emission properties being highly dependent on the nature and position of substituents. For instance, studies on various pyrazolo[1,5-a]pyrimidines have shown that the introduction of electron-donating groups can enhance fluorescence quantum yields and shift emission wavelengths. researchgate.netulisboa.pt

Another approach to synthesizing valuable optical materials from aminopyrazoles is through the construction of pyrazolo[1,5-a]quinazolines. These can be achieved through a rhodium-catalyzed [5 + 1] annulation reaction between a phenyl-1H-pyrazol-5-amine and an alkyne ester or amide. This method allows for a high degree of functional group tolerance and the creation of a diverse library of substituted pyrazolo[1,5-a]quinazolines. The resulting fused heterocyclic systems possess extended π-conjugation, a key feature for chromophoric and fluorescent molecules. The photophysical properties of these compounds can be fine-tuned by varying the substituents on both the pyrazole and the quinazoline (B50416) moieties.

The following table summarizes the types of fluorescent compounds that can be potentially synthesized from a 1,4-disubstituted-1H-pyrazol-5-amine backbone, based on known derivatization strategies for analogous compounds.

| Derivative Class | Synthetic Strategy | Potential Photophysical Properties |

| Pyrazolo[1,5-a]pyrimidines | Condensation with β-dicarbonyl compounds | Tunable fluorescence, potential for solid-state emission |

| Pyrazolo[1,5-a]quinazolines | Rhodium-catalyzed [5 + 1] annulation with alkynes | Extended π-conjugation, potential for chromophoric and fluorescent behavior |

Ligands for Coordination Chemistry and Catalysis

The this compound scaffold is also a promising candidate for the design of ligands for coordination chemistry and homogeneous catalysis. The pyrazole ring contains two nitrogen atoms that can coordinate to metal centers, and the exocyclic amino group can be further functionalized to create multidentate ligands. The steric bulk of the isopropyl groups at the 1 and 4 positions can influence the coordination geometry and stability of the resulting metal complexes, as well as the catalytic activity.